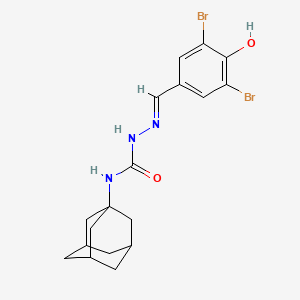![molecular formula C18H21N3O2 B6071618 4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol](/img/structure/B6071618.png)
4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and an imino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . The reaction conditions usually involve mild temperatures and the use of a catalyst to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as a ligand, binding to these receptors and modulating their activity, which can influence cardiovascular and neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol is unique due to its specific structural features, such as the presence of both a piperazine ring and an imino group attached to a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-18-5-3-2-4-17(18)20-10-12-21(13-11-20)19-14-15-6-8-16(22)9-7-15/h2-9,14,22H,10-13H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWTGVEBXTVHC-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-2-chloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B6071538.png)
![methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6071552.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B6071556.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B6071599.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6071607.png)
![{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6071622.png)
![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B6071637.png)
